![molecular formula C10H18N2O7 B12538984 N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine CAS No. 142048-01-9](/img/structure/B12538984.png)
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is a complex organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine typically involves the reaction of glycine derivatives with formaldehyde and sodium cyanide or hydrogen cyanide. The process includes multiple steps such as alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound is carried out on a large scale using ammonia, formaldehyde, and sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its carboxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various chelated metal complexes and modified derivatives that have enhanced properties for specific applications .
Wissenschaftliche Forschungsanwendungen
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is used in a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations and metal ion analysis.
Biology: It is employed in protein purification and isolation techniques.
Industry: It is used in water treatment, detergents, and as a stabilizer in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets include metal ions such as calcium, copper, and iron. The pathways involved in its action include the formation of coordination complexes that enhance the solubility and stability of metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitrilotriacetic acid (NTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Iminodiacetic acid (IDA)
Uniqueness
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is unique due to its specific structure that provides enhanced chelating properties compared to similar compounds. It has a higher affinity for certain metal ions and offers better stability in various pH conditions .
Eigenschaften
CAS-Nummer |
142048-01-9 |
|---|---|
Molekularformel |
C10H18N2O7 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H18N2O7/c1-11(4-8(14)15)2-7(13)3-12(5-9(16)17)6-10(18)19/h7,13H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
DNFGZBLMHCCWON-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(CN(CC(=O)O)CC(=O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
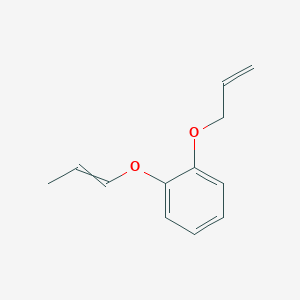
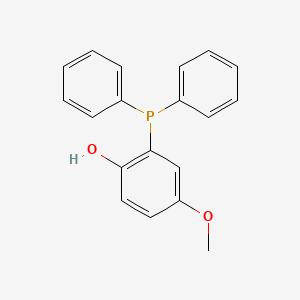
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)

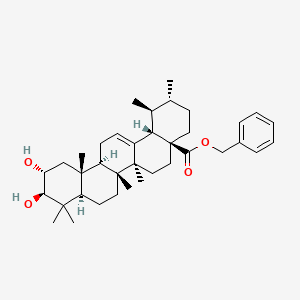
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
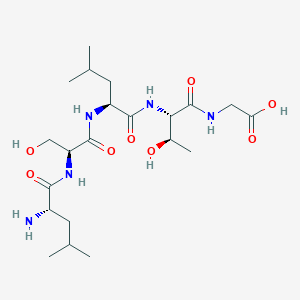
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
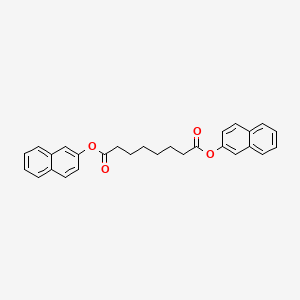
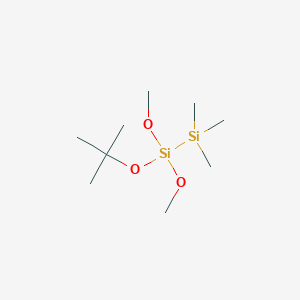
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
